

An In-depth Technical Guide to (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(S)-Butyl 2-aminopropanoate**, a key chiral building block in modern drug discovery and development.

Core Data Summary

(S)-Butyl 2-aminopropanoate, also known as L-alanine butyl ester, is a chiral compound widely utilized in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the efficacy and safety of the final drug product.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	2885-02-1 [1]
Molecular Formula	C ₇ H ₁₅ NO ₂ [2]
Molecular Weight	145.20 g/mol [2]
MDL Number	MFCD12796122 [2]
SMILES Code	C--INVALID-LINK--C(OCCCC)=O

Physicochemical and Safety Data

While specific experimentally determined values for boiling point, density, and solubility are not readily available in the searched literature, computed data and information for related compounds provide useful estimates. Safety and handling information is critical for laboratory use.

Table 2: Physical and Safety Properties

Property	Value/Information
Boiling Point	Data not available.
Density	Data not available.
Solubility	Data not available.
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C[1].
Hazard Statements	H319 (Causes serious eye irritation)
Precautionary Statements	P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Role in Asymmetric Synthesis and Drug Development

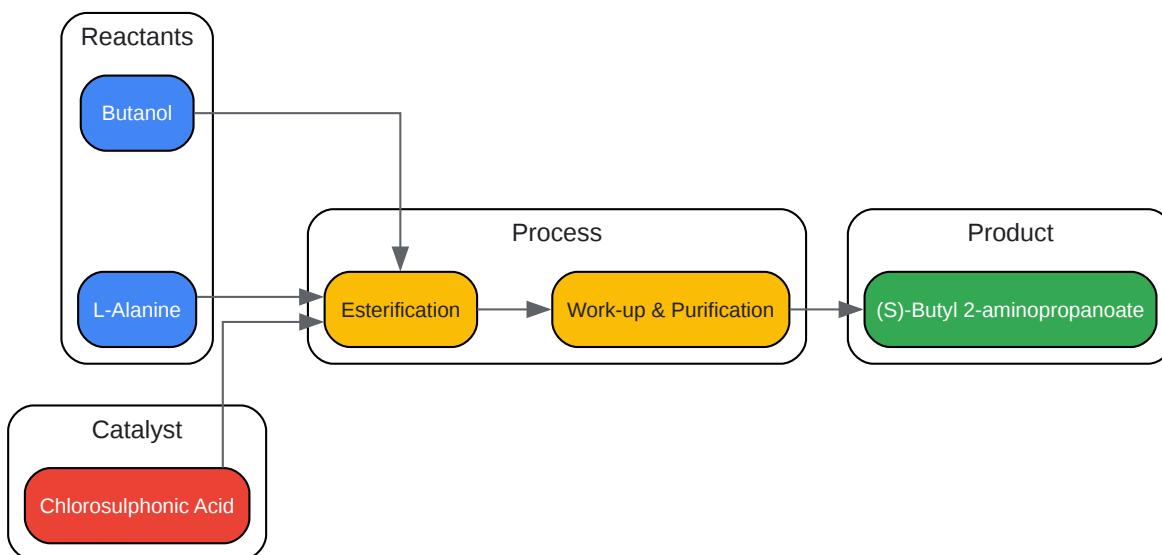
(S)-Butyl 2-aminopropanoate serves as a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate. Its ester functionality allows for straightforward manipulation in multi-step organic syntheses, making it a versatile component in the construction of alpha-amino acids and their derivatives.

The primary application of **(S)-Butyl 2-aminopropanoate** is in the development of drugs targeting the central nervous system and cardiovascular diseases. Its use can enhance the metabolic stability and absorption of the final drug molecule, thereby improving its therapeutic

index. Furthermore, it is employed in asymmetric synthesis to introduce chirality, which is critical for the selectivity and potency of drug molecules.

Experimental Protocols: Synthesis of **(S)-Butyl 2-aminopropanoate**

The synthesis of **(S)-Butyl 2-aminopropanoate** is typically achieved through the esterification of L-alanine with butanol. A general and effective method involves the use of chlorosulphonic acid as a catalyst. This procedure offers the advantage of high yields and the ability to be carried out at high concentrations of the amino acid in the alcohol.

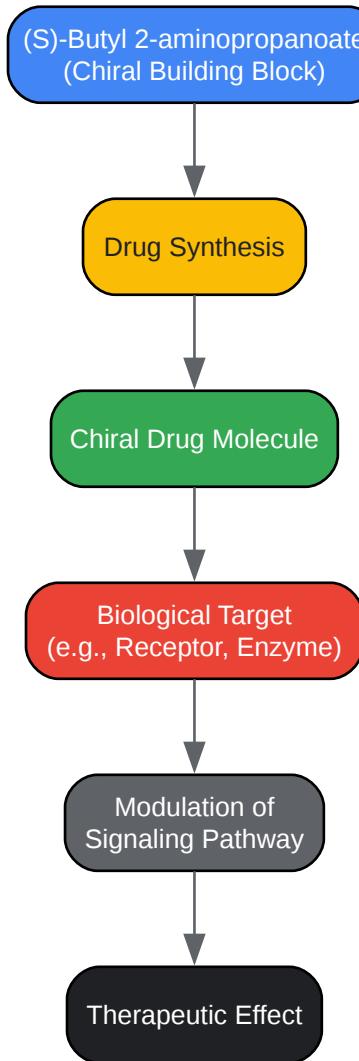

General Procedure for Esterification:

- **Reaction Setup:** A suspension or solution of L-alanine (e.g., 30 wt.%) in butanol is prepared in a reaction vessel equipped with a stirrer and a means for temperature control. The mixture is cooled in an ice bath to 0-5°C under a continuous stream of nitrogen.
- **Catalyst Addition:** Chlorosulphonic acid (approximately 1.1 equivalents) is added dropwise to the cooled mixture.
- **Reaction Conditions:** After the addition of the catalyst, the ice bath is removed, and the reaction mixture is brought to the desired temperature, typically between 50°C and 120°C. The reaction is monitored for completion.
- **Work-up:** Upon completion, the reaction mixture is worked up to isolate the free ester. This may involve neutralization and extraction. For instance, the mixture can be concentrated, the residue dissolved in water, cooled, and neutralized with an aqueous base (e.g., 5N NaOH) to a pH of 10-11, leading to the crystallization of the free ester.
- **Purification:** The crude product is then collected by filtration, washed, and can be further purified if necessary.

It is important to note that while this is a general procedure, specific reaction times and temperatures may need to be optimized for the synthesis of **(S)-Butyl 2-aminopropanoate**.

Visualized Workflow: Synthesis of (S)-Butyl 2-aminopropanoate

The following diagram illustrates the logical workflow for the synthesis of **(S)-Butyl 2-aminopropanoate** via acid-catalyzed esterification.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(S)-Butyl 2-aminopropanoate**.

Signaling Pathways

As **(S)-Butyl 2-aminopropanoate** is a chiral building block and not a pharmacologically active agent itself, there are no specific signaling pathways directly associated with this molecule. Its significance lies in its incorporation into larger drug molecules, which in turn are designed to interact with specific biological targets and signaling pathways. The stereochemistry of the final molecule, dictated by the use of chiral building blocks like **(S)-Butyl 2-aminopropanoate**, is what determines the specific and high-affinity interactions with these biological targets.

The following diagram illustrates the logical relationship of how a chiral building block contributes to the development of a targeted therapy.

[Click to download full resolution via product page](#)

Caption: Role of a chiral building block in targeted drug therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2885-02-1|(S)-Butyl 2-aminopropanoate|BLD Pharm [bldpharm.com]
- 2. (S)-Butyl 2-aminopropanoate [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Butyl 2-aminopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283157#s-butyl-2-aminopropanoate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com